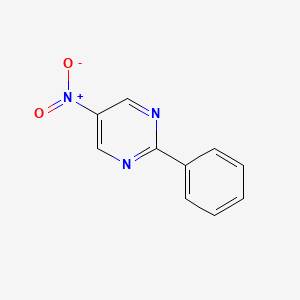

5-硝基-2-苯基嘧啶

描述

Synthesis Analysis

The synthesis of 5-nitro-2-phenylpyrimidine derivatives involves various chemical reactions. For instance, nitration of 5-acetamido-2-phenylpyrimidine yields 5-acetamido-2-m-nitrophenylpyrimidine, highlighting the influence of the acetamido group and the pyrimidine ring on the nitration outcome (Caton & Mcomie, 1968). Additionally, reactions involving chlorine-substituted nitropyrimidines with various thiols have been employed to synthesize thio-5-nitropyrimidine derivatives, further expanding the chemical versatility of 5-nitro-2-phenylpyrimidine (Azev, Duelcks, & Lork, 2007).

Molecular Structure Analysis

The molecular structure of 5-nitro-2-phenylpyrimidine and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies on polymorphs of related pyrimidine compounds have revealed extensive hydrogen bonding patterns, including C−H···N and C−H···O interactions, which are crucial for understanding the molecular conformation and stability of these compounds (Aakeröy, Nieuwenhuyzen, & Price, 1998).

Chemical Reactions and Properties

5-Nitro-2-phenylpyrimidine undergoes various chemical transformations, including reactions with N-, O-, and S-nucleophiles. The synthesis of 2-azido-5-nitropyrimidine and its interactions with nucleophiles highlight the reactivity of different positions on the pyrimidine ring, leading to the formation of tetrazole rings and other structures, which are significant for understanding the chemical properties of these compounds (Gorbunov et al., 2013).

Physical Properties Analysis

The physical properties of 5-nitro-2-phenylpyrimidine derivatives, such as melting points, solubility, and crystal structures, are influenced by their molecular conformations and intermolecular interactions. The detailed analysis of three polymorphs of 2-amino-5-nitropyrimidine provided insights into the role of hydrogen bonds and short interlayer distances in determining the physical characteristics of these compounds (Aakeröy, Nieuwenhuyzen, & Price, 1998).

Chemical Properties Analysis

The chemical properties of 5-nitro-2-phenylpyrimidine derivatives, such as reactivity, stability, and tautomeric behavior, are crucial for their application in various domains. The study on the tautomerism of related compounds, like 2-anilinopyridine and 2-anilinopyrimidine, provides valuable information on the equilibrium between different tautomeric forms and their impact on the chemical behavior of these compounds (Hirota et al., 1980).

科学研究应用

合成与化学行为

- 合成与衍生物: 5-硝基-2-苯基嘧啶及其衍生物已被合成并研究其化学性质。值得注意的是,已描述了包括硝基取代基在内的各种嘧啶化合物的合成,为其在化学研究中的潜在应用提供了见解 (Brown & England, 1971)。

- 互变异构研究: 对互变异构的研究,特别是在 5-硝基-2-苯胺吡啶和 2-苯胺嘧啶中,揭示了硝基取代嘧啶的平衡和行为。这对于了解它们的反应性和潜在应用至关重要 (Hirota 等人,1980)。

分子结构与光谱学

- 晶体结构分析: 已确定相关化合物(如 6-氯-4-硝基-2-苯基嘧啶)的晶体结构,提供了与 5-硝基-2-苯基嘧啶相关的几何参数的宝贵信息 (Rybalova 等人,2001)。

- 电子光谱和分子结构: 针对包括 5-硝基衍生物在内的硝基取代化合物的激发态的研究,提供了对其电子吸收、发射光谱和分子结构的详细见解。此类信息对于分子光谱学和光化学中的应用至关重要 (Michalski 等人,2016)。

潜在的治疗和生物学应用

- 脑保护剂: 已探索某些嘧啶衍生物(包括具有硝基苯基基团的衍生物)作为脑保护剂的潜力。它们在抗缺氧和抗脂质过氧化试验中的活性表明可能的治疗应用 (Kuno 等人,1992)。

材料科学与电子学

- 分子电子学: 对分子二极管的研究表明,某些硝基取代嘧啶可以表现出电荷诱导的构象转换。这表明在分子电子学中具有潜在应用,例如存储器件和纳米致动器 (Derosa 等人,2003)。

作用机制

Target of Action

It’s known that pyrimidine analogs can act as anticancer agents through diverse mechanisms, including kinase enzyme inhibition .

Mode of Action

It’s known to react with aliphatic amines and acetone to form n-substituted 4-nitroanilines . This suggests that it may interact with its targets through a similar mechanism, leading to the formation of new compounds.

Biochemical Pathways

Pyrimidines are structural components of key molecules participating in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it’s plausible that 5-nitro-2-phenylpyrimidine could influence these pathways.

Result of Action

The reaction of 5-nitro-2-phenylpyrimidine with aliphatic amines and acetone results in the formation of n-substituted 4-nitroanilines . This suggests that the compound could have a transformative effect on certain molecules within the cell.

生化分析

Biochemical Properties

It is known that the compound can react with aliphatic amines and acetone to form N-substituted 4-nitroanilines

Cellular Effects

It is known that nitro-containing compounds can undergo enzymatic reduction to form reactive intermediates, which can cause cellular damage . Therefore, it is possible that 5-nitro-2-phenylpyrimidine may have similar effects on cells.

Molecular Mechanism

It is known that the compound can react with aliphatic amines and acetone to form N-substituted 4-nitroanilines . This suggests that 5-nitro-2-phenylpyrimidine may interact with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that pyrimidines play a crucial role in nucleic acids, which are key components of genetic material . Therefore, 5-nitro-2-phenylpyrimidine may be involved in similar metabolic pathways.

属性

IUPAC Name |

5-nitro-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-6-11-10(12-7-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRWVLAMQREVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353834 | |

| Record name | 2-phenyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68906-00-3 | |

| Record name | 2-phenyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5670642.png)

![2-[2-amino-6-(2-thienylthio)pyrimidin-4-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670676.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5670682.png)

![2-(ethylamino)-N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5670688.png)

![3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5670695.png)

![N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide](/img/structure/B5670707.png)

![1-[(3-cyclohexylisoxazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5670717.png)

![{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}[4-(methylthio)phenyl]acetic acid](/img/structure/B5670719.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide](/img/structure/B5670724.png)

![1-[2-(4-bromophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5670729.png)

![1-acetyl-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5670733.png)